BenchChemオンラインストアへようこそ!

(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

orthogonal protecting group strategy solution-phase peptide synthesis chemoselective deprotection

(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS 17191-52-5; molecular formula C₁₇H₂₄N₂O₅; MW 336.38 g/mol) is an orthogonally protected L-glutamine derivative bearing a benzyloxycarbonyl (Cbz) group on the γ-amino position and a tert-butyl ester at the α-carboxyl terminus. It is primarily employed as a protected amino acid building block in solution-phase peptide synthesis, where the Cbz group — removable by catalytic hydrogenolysis — and the acid-labile tert-butyl ester enable sequential, chemoselective deprotection incompatible with single-labile-group analogs.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
Cat. No. B8107199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)/t13-/m0/s1
InChIKeyFVASJFMQBNYNSN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS 17191-52-5): Core Identity and Procurement Relevance


(S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (CAS 17191-52-5; molecular formula C₁₇H₂₄N₂O₅; MW 336.38 g/mol) is an orthogonally protected L-glutamine derivative bearing a benzyloxycarbonyl (Cbz) group on the γ-amino position and a tert-butyl ester at the α-carboxyl terminus . It is primarily employed as a protected amino acid building block in solution-phase peptide synthesis, where the Cbz group — removable by catalytic hydrogenolysis — and the acid-labile tert-butyl ester enable sequential, chemoselective deprotection incompatible with single-labile-group analogs . The compound exists as a single (S)-enantiomer with predicted density of 1.168 ± 0.06 g/cm³ and boiling point of 544.6 ± 50.0 °C, and is typically supplied at ≥98% purity with storage at 2–8 °C under dry, sealed conditions .

Why (S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate Cannot Be Swapped for Other N-Protected Glutamine Esters


Protected glutamine building blocks are not functionally interchangeable because the orthogonal relationship between the N-protecting group and the C-terminal ester dictates the entire synthetic sequence design. In (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, the Cbz group is cleaved exclusively by hydrogenolysis (H₂/Pd-C) while the tert-butyl ester withstands these conditions; conversely, the tert-butyl ester is removed by mild acid (TFA or aqueous H₃PO₄) while the Cbz group remains intact [1]. Replacing this compound with Boc-Gln-OtBu collapses this orthogonality — both the Boc amine and the tert-butyl ester are acid-labile, preventing selective N-terminal deprotection without concomitant C-terminal cleavage [2]. Substituting with Fmoc-Gln-OtBu introduces base-labile N-protection, fundamentally altering the deprotection sequence and solvent compatibility requirements [3]. The comparative evidence below quantifies these differences.

Head-to-Head Quantitative Differentiation Evidence for (S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate


Orthogonal Deprotection: Cbz/tBu vs. Boc/tBu — Chemoselectivity Gap in Multi-Step Peptide Construction

The target compound pairs a hydrogenolytically cleaved Cbz group with an acidolytically cleaved tert-butyl ester, enabling fully orthogonal sequential deprotection. The close analog Boc-Gln-OtBu has both protecting groups acid-labile, meaning no selective N-terminal deprotection is possible without simultaneous C-terminal ester cleavage. Li et al. (2006) demonstrated that aqueous 85 wt% H₃PO₄ removes tert-butyl esters with complete preservation of Cbz carbamates, including preservation of stereochemical integrity [1]. Conversely, Menti-Platten et al. (2022) showed that 10% Pd/CaCO₃-mediated hydrogenolysis under flow conditions selectively removes Cbz groups while leaving tert-butyl esters intact within extended peptide sequences [2]. No analogous selective deprotection is achievable with doubly acid-labile Boc/tBu systems.

orthogonal protecting group strategy solution-phase peptide synthesis chemoselective deprotection

Synthetic Route Efficiency: Cbz-Glutamine Route vs. L-Glutamic Acid Route for (−)-Julocrotine

In a direct comparative synthesis of the antileishmanial alkaloid (−)-julocrotine, the Cbz-glutamine-based route (structurally analogous to the target compound's protected backbone) delivered the natural product in 3 steps with 51% overall yield, compared to the prior art's 6-step route from unprotected L-glutamic acid achieving only 41% overall yield [1]. The first key cyclization step — Cbz-glutamine → Cbz-glutarimide using DCC/NHS in DMF — proceeded in 76% isolated yield with full retention of optical purity, demonstrating that the Cbz group effectively suppresses racemization during carbodiimide-mediated activation [1]. Subsequent Mitsunobu N-alkylation proceeded in 90% yield with preserved chirality ([α]²⁰D −29.2), and final hydrogenolytic Cbz removal followed by EDCl/HOBt coupling gave the target in 73% yield over two steps [1].

natural product total synthesis glutarimide alkaloid Cbz-glutamine building block

Transglutaminase Substrate Activity: Cbz-Gln-Gly as the Validated Reference Standard

Cbz-Gln-Gly — the dipeptide derivative directly accessible from the target compound after tert-butyl ester cleavage and glycine coupling — serves as the consensus reference substrate for transglutaminase (TGase) characterization across microbial and mammalian enzyme families. Qu et al. (2022) reported kinetic parameters for protein-glutaminase from Chryseobacterium cucumeris using Cbz-Gln-Gly: Km = 1.68 mM, Vmax = 1.41 μM mg protein⁻¹ min⁻¹, with specific activity of 27.37 U/mg after 161.95-fold purification [1]. In parallel, IPB Halle researchers determined Km = 8.6 ± 0.1 mM for recombinant wild-type microbial transglutaminase (MTG) on Cbz-Gln-Gly, improving to Km = 3.5 ± 0.1 mM for an engineered TG16 variant, confirming Cbz-Gln-Gly as the benchmark for enzyme engineering campaigns [2]. The Cbz moiety contributes critically to substrate recognition: Tagami et al. (2009) demonstrated through 3D docking that the Cbz aromatic ring engages hydrophobic/aromatic residues within the MTG active site cleft, positioning the glutamine side chain for catalysis [3].

transglutaminase assay Cbz-Gln-Gly substrate enzyme kinetics

Cbz Stability Under Acidic tert-Butyl Ester Cleavage: Preserved N-Protection During C-Terminal Manipulation

A critical procurement consideration is whether the N-protecting group survives standard C-terminal ester deprotection conditions. Li et al. (2006) systematically evaluated the stability of Cbz carbamates during aqueous H₃PO₄-mediated tert-butyl ester cleavage and demonstrated that Cbz groups remain fully intact under conditions that quantitatively remove tert-butyl esters [1]. The method achieved high yields with complete preservation of stereochemical integrity, and the Cbz group was explicitly listed among acid-sensitive functionalities that survive the deprotection protocol — alongside azetidine, benzyl esters, methyl esters, TBDMS ethers, and methyl phenyl ethers [1]. This contrasts with Boc protection: under identical acidic conditions (TFA/DCM or H₃PO₄), the Boc group is cleaved concurrently with the tert-butyl ester, collapsing any sequential deprotection strategy [2]. The practical significance is that the target compound can be C-terminally deprotected (→ free acid) while retaining the N-Cbz group for subsequent peptide coupling, a workflow impossible with Boc-Gln-OtBu.

protecting group orthogonality acid stability of Cbz tert-butyl ester deprotection

Solution-Phase vs. Solid-Phase Synthesis Positioning: Cbz in the Modern Peptide Synthesis Landscape

A 2024 Chemical Reviews analysis confirms that the most common α-amino protecting groups in solid-phase peptide synthesis (SPPS) are Fmoc and Boc, while Cbz/Z is more commonly encountered in solution-phase synthesis . This positioning is not a limitation but a deliberate strategic advantage: Cbz-protected substrates exhibit good stability to bases and mild acidic treatment, tolerate Boc removal conditions, and are well-suited to routes requiring stepwise transformations and staged purification . The target compound's Cbz/tBu ester orthogonality is specifically optimized for solution-phase workflows where intermediates are isolated and characterized after each step — a requirement in process chemistry, fragment coupling, and the synthesis of complex modified peptides that are incompatible with resin-based approaches . In contrast, Fmoc-Gln-OtBu is optimized for automated SPPS where repetitive piperidine deprotection cycles are employed, and Boc-Gln-OtBu is suited for Boc-SPPS using HF cleavage; neither provides the solution-phase stepwise control that the Cbz/tBu pair affords .

solution-phase peptide synthesis Cbz protection strategy solid-phase peptide synthesis comparison

Optimal Procurement-Driven Application Scenarios for (S)-tert-Butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate


Multi-Step Solution-Phase Peptide Fragment Synthesis Requiring Sequential, Independent N- and C-Terminal Manipulation

This compound is the procurement choice when a synthetic route demands C-terminal tert-butyl ester removal (→ free acid) for fragment coupling while the N-terminus must remain protected for a subsequent step. The Cbz group survives TFA or aqueous H₃PO₄ treatment that quantitatively cleaves the tert-butyl ester, as demonstrated by Li et al. (2006), who showed complete Cbz stability under 85% H₃PO₄-mediated tBu ester deprotection [1]. The Boc analog cannot support this workflow because both protecting groups are co-cleaved under acid treatment. After C-terminal coupling, the Cbz group can be removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting the newly formed peptide bonds, completing the orthogonal deprotection cycle [2].

Transglutaminase Substrate and Inhibitor Development Programs

Cbz-Gln-containing peptides are the consensus reference substrates for transglutaminase characterization across enzyme families. The target compound serves as the direct precursor to Cbz-Gln-Gly, for which established kinetic benchmarks include Km = 1.68 mM (C. cucumeris PG), Km = 8.6 mM (MTG wild-type), and Km = 3.5 mM (MTG TG16 variant) [1][2]. Tagami et al. (2009) demonstrated that the Cbz aromatic ring makes specific hydrophobic contacts within the MTG active site cleft, meaning that Boc- or acetyl-protected analogs are not functionally equivalent substrates [3]. For TGase inhibitor design, fluorescent substrate development, or enzyme engineering campaigns, sourcing the Cbz-protected glutamine building block is essential for generating biologically relevant probe molecules.

Glutarimide Natural Product and Alkaloid Synthesis via Cbz-Glutamine Cyclization

The Cbz-protected glutamine framework enables direct DCC/NHS-mediated cyclization to Cbz-glutarimides — a key pharmacophore in antileishmanial, anti-inflammatory, and antitumor natural products. The Beilstein J. Org. Chem. (2011) total synthesis of (−)-julocrotine demonstrated that Cbz-glutamine cyclizes to optically pure Cbz-glutarimide in 76% yield using DCC/NHS in DMF, and the overall 3-step sequence achieves 51% yield, compared to 41% over 6 steps from unprotected L-glutamic acid [1]. The Cbz group prevents racemization during carbodiimide activation, a critical quality attribute for bioactive chiral glutarimides. This route template is directly transferable to analog library synthesis for leishmaniasis and other neglected disease targets.

Process Chemistry and Scale-Up Campaigns Requiring Intermediate Isolation and Quality Control

In process development settings where each synthetic intermediate must be isolated, characterized, and released against specification before proceeding, the Cbz/tBu ester architecture provides compatibility with staged purification workflows. The tert-butyl ester confers enhanced solubility in organic solvents (DCM, EtOAc, DMF) compared to free acid forms, facilitating extractive workup and chromatography [1]. The Cbz group is sufficiently robust to survive aqueous workup, silica gel chromatography, and mild acidic/basic conditions, yet is cleanly removed by hydrogenolysis at the final stage — generating only toluene and CO₂ as byproducts that are easily evaporated, simplifying downstream purification [2]. This combination of intermediate stability and clean final deprotection is optimal for GMP or GMP-like campaign planning.

Quote Request

Request a Quote for (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.